molecular formula C8H6NNaO4 B14712485 Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt CAS No. 21239-15-6

Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt

Cat. No.: B14712485
CAS No.: 21239-15-6
M. Wt: 203.13 g/mol
InChI Key: CNXXXVUQLXJPHZ-UHFFFAOYSA-M
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Description

Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt typically involves the reaction of benzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the sodium salt of the compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of benzoic acid to its hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound with similar aromatic properties.

    Sodium benzoate: A common preservative with antimicrobial properties.

    Hydroxybenzoic acids: Compounds with hydroxyl groups attached to the aromatic ring.

Uniqueness

Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

21239-15-6

Molecular Formula

C8H6NNaO4

Molecular Weight

203.13 g/mol

IUPAC Name

sodium;2-(hydroxycarbamoyl)benzoate

InChI

InChI=1S/C8H7NO4.Na/c10-7(9-13)5-3-1-2-4-6(5)8(11)12;/h1-4,13H,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

CNXXXVUQLXJPHZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)C(=O)[O-].[Na+]

Origin of Product

United States

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